N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid
Description
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a specialized amino acid derivative featuring a rigid bicyclo[3.1.1]heptane (norbornane-like) core with 6,6-dimethyl substituents. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino functionality, making it suitable for solid-phase peptide synthesis (SPPS). This compound is critical in designing peptidomimetics and bioactive peptides with enhanced metabolic stability .
Properties
IUPAC Name |
2-[(1R,2S,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-25(2)16-11-12-26(14-23(28)29,22(25)13-16)27-24(30)31-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,30)(H,28,29)/t16-,22+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFHEZWSNWPCF-USUFYUJYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclic amine, [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid.
Fmoc Protection: The amino group is then protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
The reaction conditions typically involve:
Temperature: Room temperature
Solvent: Dichloromethane (DCM)
Base: Triethylamine (TEA)
Reagent: Fmoc-Cl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents, along with precise control of reaction conditions, ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, forming amide bonds with carboxylic acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling Reactions: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Major Products
Deprotection: The major product is the free amine, [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid.
Coupling Reactions: The major products are peptides or peptide derivatives.
Scientific Research Applications
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is used in various scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting specific protein-protein interactions.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for research and diagnostic purposes.
Material Science:
Mechanism of Action
The mechanism of action of N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Different Protecting Groups
The Fmoc group is preferred in modern SPPS due to its orthogonal deprotection under mild basic conditions, compatible with acid-labile resins. In contrast, Boc requires harsh acidic conditions, limiting its use in complex syntheses .
Bicyclic vs. Monocyclic Analogues
The bicyclic structure enhances rigidity, improving proteolytic resistance and thermal stability in peptides, whereas monocyclic analogues offer flexibility for dynamic conformations .
Positional Isomers and Functional Group Variations
Positional isomerism significantly affects peptide backbone geometry. For example, ABHC’s carboxyl group at position 3 promotes helical folding, while the target compound’s acetic acid at position 2 may favor extended conformations .
Biological Activity
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a specialized compound primarily used in organic synthesis and peptide chemistry. Its unique bicyclic structure contributes to its significant biological activity, particularly in the fields of medicinal chemistry and neuropharmacology.
Structural Overview
The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting amino groups during chemical reactions. The bicyclic framework derived from norbornane enhances its steric and electronic properties, making it an attractive candidate for various synthetic applications.
| Property | Details |
|---|---|
| Molecular Formula | C26H29NO4 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1335031-68-9 |
| Structural Features | Bicyclic structure with Fmoc protecting group |
The biological activity of this compound primarily arises from its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during synthetic transformations, allowing for selective reactions without interference from other functional groups.
Upon deprotection (typically using piperidine in DMF), the free amine can participate in various biochemical reactions, including:
- Peptide bond formation : Essential for synthesizing peptides and peptidomimetics.
- Nucleophilic substitution reactions : Involvement in diverse chemical pathways.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity relevant to pharmaceutical applications:
-
Neuropharmacological Effects :
- The structural similarity to neurotransmitters suggests potential interactions with neurotransmitter systems.
- Studies indicate possible neuroprotective effects and applications in treating neurological disorders .
-
Peptide Synthesis :
- Utilized as a building block in solid-phase peptide synthesis.
- Facilitates the development of novel therapeutic agents targeting specific protein-protein interactions .
-
Bioconjugation :
- Employed in conjugating peptides to biomolecules like proteins and nucleic acids for research and diagnostic purposes .
Case Studies
Several studies have highlighted the biological implications of compounds similar to this compound:
- Study on Neuroprotective Effects : A study demonstrated that derivatives of this bicyclic structure could modulate neurotransmitter release, suggesting therapeutic potential in neurodegenerative diseases .
- Peptide Therapeutics Development : Research has shown that peptides synthesized using this compound exhibit enhanced binding affinities to target receptors involved in various metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
